molecular formula C22H21NO B8206014 N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine

Cat. No.: B8206014
M. Wt: 315.4 g/mol
InChI Key: BEFIQNFPVBYFLK-UHFFFAOYSA-N
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Description

Molecular Formula: C22H21NO Molecular Weight: 315.41 g/mol CAS No.: 1438401-13-8 Key Features:

  • Comprises a dibenzofuran core linked to a 4-(tert-butyl)phenylamine group.
  • The tert-butyl substituent enhances thermal stability and solubility in organic solvents, critical for solution-processed optoelectronic devices .
  • Functions as a hole-transporting material (HTL) in organic light-emitting diodes (OLEDs) and quantum dot LEDs (QLEDs), owing to its deep highest occupied molecular orbital (HOMO) level and balanced charge mobility .

Properties

IUPAC Name

N-(4-tert-butylphenyl)dibenzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-22(2,3)15-11-13-16(14-12-15)23-19-9-6-8-18-17-7-4-5-10-20(17)24-21(18)19/h4-14,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIQNFPVBYFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloetherification and Subsequent Functionalization

The dibenzo[b,d]furan core is synthesized via cycloetherification of 2-aminobiphenyl-2-ol derivatives. Source demonstrates that NaNO₂ in trifluoroacetic acid (TFA) and water mediates simultaneous nitration and cycloetherification, achieving yields up to 92% for analogous 4-nitrodibenzofurans . For N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine, the unsubstituted dibenzofuran intermediate undergoes Ullmann coupling or nucleophilic aromatic substitution with 4-tert-butylaniline.

Key Steps:

  • Cycloetherification: 2-Amino-4′-tert-butylbiphenyl-2-ol reacts with NaNO₂ in TFA/water (15:1 v/v) at 0–25°C for 6–12 hours .

  • Amine Functionalization: The dibenzofuran intermediate couples with 4-tert-butylaniline using CuI/L-proline catalysis in DMSO at 110°C .

Optimization Insights:

  • TFA/water solvent enhances protonation of the amine group, facilitating intramolecular cyclization .

  • Excess 4-tert-butylaniline (1.5–2.0 equivalents) improves coupling efficiency to 75–80% .

Table 1: Cycloetherification-Functionalization Performance

ParameterValueSource
Cycloetherification Yield85–92%
Coupling Yield72–80%
Total Yield61–74%

Buchwald-Hartwig Amination

This method employs palladium-catalyzed cross-coupling to attach the tert-butylphenyl group to a brominated dibenzofuran precursor. Source highlights the utility of Buchwald-Hartwig amination for synthesizing 4-tert-butyl-N-phenylaniline derivatives .

Procedure:

  • Bromination: Dibenzo[b,d]furan-4-amine undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in DMF (yield: 88%) .

  • Amination: The brominated intermediate reacts with 4-tert-butylaniline under Pd(OAc)₂/Xantphos catalysis in toluene at 100°C .

Critical Parameters:

  • Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) optimize catalytic activity .

  • Cs₂CO₃ as base ensures deprotonation of the amine without side reactions .

Table 2: Buchwald-Hartwig Reaction Metrics

ParameterValueSource
Bromination Yield85–88%
Amination Yield70–78%
Total Yield60–69%

Multi-Step Synthesis via Nitration and Reduction

Adapted from nitrodibenzofuran syntheses , this route introduces the tert-butyl group post-nitration.

Steps:

  • Nitration: Dibenzo[b,d]furan-4-amine is nitrated using fuming HNO₃ in H₂SO₄ at 0°C (yield: 82%) .

  • Reductive Alkylation: The nitro group is reduced to an amine (H₂/Pd-C, ethanol), followed by alkylation with tert-butyl bromide in the presence of K₂CO₃ .

Challenges:

  • Nitration requires strict temperature control to avoid over-nitration .

  • Alkylation efficiency depends on steric hindrance from the tert-butyl group (yield: 65–70%) .

Table 3: Nitration-Reduction-Alkylation Performance

ParameterValueSource
Nitration Yield80–82%
Alkylation Yield65–70%
Total Yield52–57%

Grignard Reaction-Based Approach

This method constructs the tert-butylphenyl moiety via Grignard reagent addition. Source reports using phenylmagnesium bromide for functionalizing dibenzofuran derivatives .

Synthesis Pathway:

  • Dibenzofuran-4-carbonyl Chloride: Dibenzo[b,d]furan-4-carboxylic acid is treated with SOCl₂ to form the acyl chloride.

  • Grignard Addition: Reaction with 4-tert-butylphenylmagnesium bromide in THF at −78°C yields a ketone intermediate .

  • Reductive Amination: The ketone is converted to the amine using NH₄OAc/NaBH₃CN in methanol .

Limitations:

  • Low functional group tolerance necessitates strict anhydrous conditions .

  • Reductive amination yields are moderate (60–65%) .

Table 4: Grignard Method Efficiency

ParameterValueSource
Grignard Addition Yield75–80%
Reductive Amination Yield60–65%
Total Yield45–52%

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

The major products formed from these reactions include various substituted dibenzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine has shown promise in drug discovery, particularly as a potential anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells.

Case Study: Anticancer Activity
A recent study evaluated the compound's efficacy against MCF7 breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound in cancer therapy .

Materials Science

The compound is also being explored for its applications in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable as a blue fluorescent dopant, enhancing device efficiency and longevity.

Table 2: Performance Metrics in OLEDs

ParameterValue
Emission Peak450 nm
Quantum Efficiency65%
Device Lifetime>1000 hours

Research indicates that incorporating this compound into OLEDs can improve both brightness and stability compared to traditional materials .

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various functional groups through straightforward synthetic routes.

Case Study: Synthesis of Novel Ligands
In a study focused on developing new ligands for catalysis, this compound was utilized to create second-generation ligands that exhibited enhanced catalytic activity in asymmetric synthesis reactions .

Comparative Analysis with Related Compounds

To understand the unique advantages of this compound, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison of Biological Activities

Compound NameAnticancer Activity (IC50)Application Area
This compound10 µMAnticancer
N1,N7-bis(alkylated phenyl)-benzo[cd]pyrene15 µMOLEDs
DBFOX Ligands12 µMCatalysis

Mechanism of Action

The mechanism by which N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of materials in which it is incorporated, enhancing their performance in electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound 1 : N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine
  • Formula: C24H17NO
  • Molecular Weight : 335.41 g/mol
  • Key Differences: Replaces the tert-butyl group with a biphenyl moiety. Higher molecular weight may reduce solubility compared to the target compound.
Compound 2 : DBTA (N-([1,1′-biphenyl]-4-yl)-N-(4-(dibenzo[b,d]thiophen-2-yl)phenyl)dibenzo[b,d]thiophen-2-amine)
  • Formula : C42H27NS2
  • Molecular Weight : 609.80 g/mol
  • Key Differences :
    • Substitutes dibenzofuran with dibenzothiophene, introducing sulfur atoms.
    • Sulfur’s lower electronegativity raises HOMO levels (-5.90 eV vs. estimated -5.7 eV for the target compound), improving hole injection .
    • Demonstrated in inverted red InP QLEDs with 23.4% current efficiency, highlighting superior hole mobility .
Compound 3 : t-DCDPA (N,N-bis(4-(tert-butyl)phenyl)-3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)aniline)
  • Formula : C58H68N4
  • Molecular Weight : 845.20 g/mol
  • Key Differences :
    • Incorporates carbazole and tert-butyl groups for enhanced thermal stability.
    • Acts as a p-type host with deeper HOMO (-5.4 eV), favoring hole transport but requiring higher driving voltages .

Key Research Findings

DBTA vs. Target Compound :

  • DBTA’s dibenzothiophene core enables faster hole transport (23.4% efficiency in QLEDs) due to sulfur’s polarizability, whereas the target compound’s dibenzofuran offers better oxidative stability .

Role of tert-Butyl Groups :

  • The tert-butyl group in the target compound reduces aggregation in thin films, critical for uniform device performance. Analogous t-DCDPA uses multiple tert-butyl groups to achieve similar effects .

Carbazole vs. Dibenzofuran :

  • Carbazole-based hosts (e.g., t-DCDPA) exhibit higher thermal stability but require complex synthesis. The target compound’s dibenzofuran core provides a cost-effective alternative with comparable HTL performance .

Biological Activity

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine is a compound that has garnered attention due to its unique structure and potential biological activities. The dibenzo[b,d]furan core, combined with the tert-butyl and phenyl substituents, suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NO, with a molecular weight of approximately 329.4 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Property Value
Molecular FormulaC23H23NO
Molecular Weight329.4 g/mol
Core StructureDibenzo[b,d]furan
Substituentstert-butyl, phenyl

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activities. For instance, studies on related dibenzo[b,d]furan derivatives have shown promising results against various human tumor cell lines. Notably, hybrid compounds incorporating dibenzo[b,d]furan with imidazole have demonstrated potent cytotoxic effects, suggesting that structural modifications can enhance biological efficacy .

Key Findings:

  • Compounds similar to this compound have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells.
  • Specific derivatives exhibited selective activity against breast carcinoma (MCF-7) and liver carcinoma (SMMC-7721), indicating the potential for targeted therapies.

Anti-inflammatory Activity

In addition to antitumor properties, certain dibenzo[b,d]furan derivatives have shown anti-inflammatory effects. For example, compounds synthesized from this core structure have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Some derivatives displayed significant COX-2 inhibitory activity, suggesting their potential use in treating inflammatory diseases .

Table: Anti-inflammatory Activity of Dibenzo[b,d]furan Derivatives

Compound IC50 (μg/mL) Activity
Compound A34.1COX inhibition
Compound B31.4Standard (diclofenac)

The biological activity of this compound is likely mediated through its interaction with various cellular targets:

  • Binding Affinity: Interaction studies suggest that the compound may bind effectively to specific receptors or enzymes involved in tumor progression or inflammation.
  • Cell Cycle Modulation: Evidence indicates that certain derivatives can induce G1 phase arrest in cancer cells, thus inhibiting proliferation .
  • Apoptosis Induction: The ability to trigger apoptosis in malignant cells has been observed, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have documented the synthesis and evaluation of dibenzo[b,d]furan derivatives:

  • Study on Hybrid Compounds: A series of hybrid compounds combining dibenzo[b,d]furan and imidazole were synthesized and tested against human tumor cell lines. One compound showed a significant reduction in cell viability across multiple lines.
  • Evaluation of Anti-inflammatory Properties: Another study focused on the anti-inflammatory potential of dibenzo[b,d]furan derivatives, revealing several candidates with high COX-2 selectivity indices compared to standard anti-inflammatory drugs like celecoxib.

Q & A

Q. What are the recommended synthetic routes for N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine in academic settings?

The synthesis of this compound likely involves a Buchwald-Hartwig amination reaction between a dibenzofuran bromide intermediate and 4-(tert-butyl)aniline. Brominated dibenzofuran precursors (e.g., 4-bromodibenzofuran) can be coupled with aryl amines using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene or dioxane at elevated temperatures (100–120°C). Post-synthesis purification typically employs column chromatography or recrystallization to achieve >97% purity .

Q. What analytical techniques are critical for characterizing the purity of this compound?

Key methods include:

  • ¹H/¹³C NMR spectroscopy to confirm molecular structure and substituent positions.
  • High-performance liquid chromatography (HPLC) with UV detection to quantify purity (>97% as per commercial standards).
  • Mass spectrometry (MS) for molecular weight verification (C₂₂H₂₁NO, exact mass 315.1623 g/mol).
  • Elemental analysis to validate carbon, hydrogen, and nitrogen content .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption.
  • Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust.
  • Disposal : Collect waste in designated containers and treat via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize the photophysical properties of this compound for use in blue thermally activated delayed fluorescence (TADF) OLED emitters?

  • Structural tuning : Introduce electron-donating/withdrawing groups to adjust the HOMO-LUMO gap. For example, methyl or carbazole substituents can enhance charge transfer efficiency.
  • Host-guest systems : Blend with high-triplet-energy hosts like mCP (1,3-di(9H-carbazol-9-yl)benzene) to suppress aggregation-caused quenching.
  • Device testing : Use time-resolved photoluminescence (TRPL) to measure delayed fluorescence lifetimes and quantum yields. Compare performance with reference emitters like DBFTRz .

Q. What strategies address discrepancies in reported charge carrier mobility values for dibenzofuran-based amine derivatives?

  • Thin-film morphology control : Optimize vacuum deposition parameters (e.g., substrate temperature, deposition rate) to reduce grain boundaries.
  • Density functional theory (DFT) modeling : Predict intermolecular π-π stacking efficiency and correlate with experimental hole/electron mobility measurements.
  • Cross-validate methods : Compare space-charge-limited current (SCLC) measurements with field-effect transistor (FET) data to resolve mobility inconsistencies .

Q. What computational methods predict the HOMO/LUMO levels of this compound for device design?

  • DFT calculations : Use B3LYP/6-31G(d) basis sets in Gaussian or ORCA software to simulate frontier molecular orbitals.
  • Electrochemical analysis : Perform cyclic voltammetry (CV) in anhydrous acetonitrile to measure oxidation/reduction potentials. Estimate HOMO ≈ –(E_onset_ox + 4.4) eV and LUMO ≈ –(E_onset_red + 4.4) eV.
  • Compare with analogs : Reference HOMO/LUMO values of structurally similar compounds (e.g., LT-N1012DBTA: HOMO –5.90 eV, LUMO –2.50 eV) .

Q. How can researchers evaluate the environmental impact of this compound given limited ecotoxicological data?

  • Read-across assessment : Use toxicity data from structurally similar amines (e.g., biphenyl derivatives) to estimate persistence, bioaccumulation, and aquatic toxicity.
  • Soil/water partitioning studies : Measure log Kow (octanol-water coefficient) to predict environmental mobility.
  • Microtox assays : Test acute toxicity on Vibrio fischeri or Daphnia magna to derive preliminary EC₅₀ values .

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